![molecular formula C22H21N3O4S B11391736 ethyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11391736.png)

ethyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

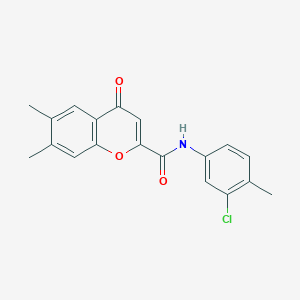

Ethyl-2-({[1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Diese Verbindung weist eine einzigartige Struktur auf, die einen Pyridazinon-Rest, einen Cyclopenta[b]thiophen-Ring und eine Ethylestergruppe umfasst. Das Vorhandensein dieser funktionellen Gruppen macht sie zu einer interessanten Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung, darunter die pharmazeutische Chemie und die Materialwissenschaft.

Herstellungsmethoden

Die Synthese von Ethyl-2-({[1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxylat umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Pyridazinon-Rests: Die Synthese beginnt mit der Herstellung des Pyridazinon-Kerns. Dies kann durch Cyclisierung geeigneter Hydrazinderivate mit Diketonen unter sauren Bedingungen erreicht werden.

Einführung des Cyclopenta[b]thiophen-Rings: Der Cyclopenta[b]thiophen-Ring wird durch eine Cyclisierungsreaktion unter Verwendung von Thiophenderivaten und geeigneten Elektrophilen eingeführt.

Kopplungsreaktionen: Die Pyridazinon- und Cyclopenta[b]thiophen-Zwischenprodukte werden dann mittels einer Carbonylierungsreaktion, die häufig durch Palladiumkatalysatoren ermöglicht wird, gekoppelt.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carboxylgruppe mit Ethanol in Gegenwart eines sauren Katalysators zur Bildung des Ethylesters.

Industrielle Produktionsmethoden können die Optimierung dieser Schritte umfassen, um die Ausbeute und Skalierbarkeit zu verbessern, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Syntheseplattformen eingesetzt werden.

Chemische Reaktionsanalyse

Ethyl-2-({[1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Sulfoxide oder Sulfone führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Reduktion von Carbonylgruppen zu Alkoholen führt.

Substitution: Nucleophile Substitutionsreaktionen können an der Estergruppe auftreten, wobei Nucleophile wie Amine oder Thiole die Ethoxygruppe ersetzen und Amide oder Thioester bilden.

Hydrolyse: Die Estergruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure zu liefern.

Wissenschaftliche Forschungsanwendungen

Ethyl-2-({[1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:

Pharmazeutische Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem potenziellen Kandidaten für die Medikamentenentwicklung, insbesondere bei der Entwicklung von entzündungshemmenden, krebshemmenden und antimikrobiellen Mitteln.

Materialwissenschaft: Das heterocyclische Gerüst der Verbindung kann bei der Entwicklung von organischen Halbleitern und organischen Leuchtdioden (OLEDs) verwendet werden.

Biologische Studien: Aufgrund ihrer verschiedenen funktionellen Gruppen kann sie als Sonde verwendet werden, um Enzymwechselwirkungen und Rezeptorbindungen zu untersuchen.

Industrielle Anwendungen: Die Verbindung kann als Zwischenprodukt bei der Synthese komplexerer Moleküle dienen, die in der Pharma- und Agrochemie eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-({[1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder deren Funktion modulieren. So kann der Pyridazinon-Rest mit Kinasen interagieren, während der Thiophenring π-π-Stacking-Wechselwirkungen mit aromatischen Resten in Proteinen eingehen kann. Diese Wechselwirkungen können zur Modulation von Signalwegen führen, was letztendlich zu den biologischen Wirkungen der Verbindung führt.

Vorbereitungsmethoden

The synthesis of ethyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:

Formation of the Pyridazinone Moiety: The synthesis begins with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

Introduction of the Cyclopenta[b]thiophene Ring: The cyclopenta[b]thiophene ring is introduced via a cyclization reaction involving thiophene derivatives and suitable electrophiles.

Coupling Reactions: The pyridazinone and cyclopenta[b]thiophene intermediates are then coupled using a carbonylation reaction, often facilitated by palladium catalysts.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

Ethyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, anticancer, and antimicrobial agents.

Materials Science: The compound’s heterocyclic framework can be utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of ethyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, the pyridazinone moiety may interact with kinases, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can lead to the modulation of signaling pathways, ultimately resulting in the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl-2-({[1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Cyclopenta[b]thiophenderivate: Verbindungen wie 2-(4-Methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carbonsäure teilen den Cyclopenta[b]thiophen-Kern, unterscheiden sich aber in ihren Ester- und Amid-Funktionalitäten.

Die Einzigartigkeit von Ethyl-2-({[1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxylat liegt in der Kombination dieser verschiedenen funktionellen Gruppen, die eine große Bandbreite an chemischer Reaktivität und biologischer Aktivität verleihen.

Eigenschaften

Molekularformel |

C22H21N3O4S |

|---|---|

Molekulargewicht |

423.5 g/mol |

IUPAC-Name |

ethyl 2-[[1-(4-methylphenyl)-4-oxopyridazine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

InChI |

InChI=1S/C22H21N3O4S/c1-3-29-22(28)18-15-5-4-6-17(15)30-21(18)23-20(27)19-16(26)11-12-25(24-19)14-9-7-13(2)8-10-14/h7-12H,3-6H2,1-2H3,(H,23,27) |

InChI-Schlüssel |

NACFDPRHDKRVEL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate](/img/structure/B11391659.png)

![N-(3,4-dimethylphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide](/img/structure/B11391670.png)

![7-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11391672.png)

![N-(3,5-dimethylphenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391681.png)

![Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11391696.png)

![6-(4-methylphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391706.png)

![1-(4-ethylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11391711.png)

![3-ethyl-6-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391731.png)

![ethyl 2-methyl-9-[2-(piperidin-1-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11391734.png)

![1-(4-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11391740.png)